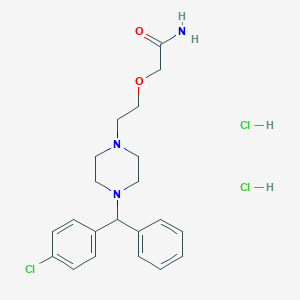
6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Descripción general
Descripción
6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, commonly referred to as DCPD, is a chemical compound used in a variety of scientific research applications. It is a colorless solid that is highly soluble in water and has a molecular formula of C6H2Cl2N3O2. DCPD is used in a variety of scientific research applications due to its unique properties and ability to act as an inhibitor in biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Pharmaceutical Analysis
Lamotrigine Impurity D is used in the development of a reliable analytical assay for lamotrigine and its impurities in tablets by chaotropic chromatography . The influence of the critical method parameters (acetonitrile content, concentration of chaotropic agent, and pH of the water phase) on the set of selected critical method attributes (retention factor of impurity A, separation factor between lamotrigine and impurity G, and retention factor of impurity G) is studied .
Robust Optimization
Robust optimization was applied for the development of a reliable analytical assay for lamotrigine, its impurity A, and impurity G in tablets by chaotropic chromatography . Monte Carlo simulations were applied to propagate the errors originating from the model coefficients’ calculation to the selected responses and obtain their predictive distribution .
Method Validation
The method developed using Lamotrigine Impurity D was validated and its reliability for routine pharmaceutical analysis confirmed . This shows the importance of Lamotrigine Impurity D in ensuring the accuracy and reliability of pharmaceutical analysis methods.
Drug Delivery System Development
Findings related to Lamotrigine Impurity D hold significant potential for the development of a lamotrigine drug delivery system for administration via nasal route . This indicates that Lamotrigine Impurity D can be used in the design and development of drug delivery systems.
Antiepileptic Drug Research
Lamotrigine, which Lamotrigine Impurity D is a part of, is a broad-spectrum antiepileptic that is used as monotherapy and as an adjunct with other antiepileptics for treatment of partial seizures, primary and secondary tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome .
Mood Stabilizer Research
Lamotrigine also acts as a mood stabilizer and is approved for maintenance treatment of bipolar type I . This suggests that Lamotrigine Impurity D could potentially be used in research related to mood disorders.
Mecanismo De Acción
Target of Action
Lamotrigine Impurity D, also known as 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione or 0TKG9E38I9, is a derivative of Lamotrigine, a phenyltriazine antiepileptic and anti-epileptic drug . The primary targets of Lamotrigine are voltage-sensitive sodium channels and voltage-gated calcium channels in neurons . These channels play a crucial role in the propagation of nerve signals.
Mode of Action
Lamotrigine Impurity D is likely to share a similar mode of action with Lamotrigine. It appears to inhibit the release of excitatory neurotransmitters via voltage-sensitive sodium channels and voltage-gated calcium channels in neurons . By inhibiting these channels, the compound can stabilize neuronal membranes, reducing the excitability of the neurons and thus controlling seizures .
Biochemical Pathways
Lamotrigine is known to inhibit the release of glutamate, an excitatory neurotransmitter . This inhibition could affect various biochemical pathways related to neuronal signaling and neurotransmission.
Pharmacokinetics
Lamotrigine is known to exhibit first-order linear pharmacokinetics, with a bioavailability approaching 100% . It is well absorbed, and its degree of plasma protein binding is about 56% . The volume of distribution is between 1.25 and 1.47 L/kg . Lamotrigine is primarily metabolized by glucuronidation . The mean half-lives of Lamotrigine in healthy volunteers range from 22.8 to 37.4 hours .
Result of Action
Lamotrigine’s action results in the stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters . This leads to a decrease in neuronal excitability, which can help control seizures in conditions like epilepsy.
Action Environment
The action, efficacy, and stability of Lamotrigine Impurity D can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s metabolic state, and genetic factors. For instance, enzyme-inducing antiepileptic drugs such as phenytoin, phenobarbital, or carbamazepine can reduce the half-life of Lamotrigine .
Propiedades
IUPAC Name |
6-(2,3-dichlorophenyl)-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-3-1-2-4(6(5)11)7-8(15)12-9(16)14-13-7/h1-3H,(H2,12,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSXBRQDWPGEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216336 | |
| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
CAS RN |
661463-79-2 | |
| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0661463792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TKG9E38I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)





![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)

![4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol](/img/structure/B600810.png)